4-{1-[3-(4-chloro-3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one 4-{1-[3-(4-chloro-3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.: 1018053-50-3
VCID: VC7121122
InChI: InChI=1S/C28H28ClN3O3/c1-18-12-23(13-19(2)27(18)29)35-17-22(33)16-32-25-11-7-6-10-24(25)30-28(32)20-14-26(34)31(15-20)21-8-4-3-5-9-21/h3-13,20,22,33H,14-17H2,1-2H3
SMILES: CC1=CC(=CC(=C1Cl)C)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5)O
Molecular Formula: C28H28ClN3O3
Molecular Weight: 490

4-{1-[3-(4-chloro-3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one

CAS No.: 1018053-50-3

Cat. No.: VC7121122

Molecular Formula: C28H28ClN3O3

Molecular Weight: 490

* For research use only. Not for human or veterinary use.

4-{1-[3-(4-chloro-3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one - 1018053-50-3

Specification

CAS No. 1018053-50-3
Molecular Formula C28H28ClN3O3
Molecular Weight 490
IUPAC Name 4-[1-[3-(4-chloro-3,5-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-phenylpyrrolidin-2-one
Standard InChI InChI=1S/C28H28ClN3O3/c1-18-12-23(13-19(2)27(18)29)35-17-22(33)16-32-25-11-7-6-10-24(25)30-28(32)20-14-26(34)31(15-20)21-8-4-3-5-9-21/h3-13,20,22,33H,14-17H2,1-2H3
Standard InChI Key VBAQXJDBJHHCTF-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1Cl)C)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5)O

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s structure integrates three distinct moieties:

  • A benzodiazole ring (1H-1,3-benzodiazol-2-yl), which confers aromatic stability and potential for π-π interactions.

  • A phenylpyrrolidinone group (1-phenylpyrrolidin-2-one), contributing conformational rigidity and hydrogen-bonding capacity.

  • A 3-(4-chloro-3,5-dimethylphenoxy)-2-hydroxypropyl chain, introducing steric bulk and hydrophobic character.

This combination creates a stereoelectronically diverse molecule with a calculated molecular weight of 490.0 g/mol and the formula C28H28ClN3O3.

Key Physicochemical Properties

PropertyValue
Molecular FormulaC28H28ClN3O3
Molecular Weight490.0 g/mol
CAS Number1018053-50-3
IUPAC Name4-[1-[3-(4-chloro-3,5-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-phenylpyrrolidin-2-one
SMILESCC1=CC(=CC(=C1Cl)C)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5)O

The stereochemistry of the 2-hydroxypropyl linker likely influences its three-dimensional conformation, though crystallographic data remain unpublished.

Synthesis and Production

Multistep Synthetic Pathway

Industrial synthesis proceeds via three stages:

  • Intermediate 1: 4-Chloro-3,5-dimethylphenoxypropanol

    • Reactants: 4-Chloro-3,5-dimethylphenol reacts with epichlorohydrin under basic conditions.

    • Conditions: 60–80°C, catalytic NaOH, 12–18 hours.

    • Yield: ~75% after vacuum distillation.

  • Intermediate 2: 1H-1,3-Benzodiazole-2-amine Coupling

    • The phenol intermediate undergoes nucleophilic substitution with 1H-1,3-benzodiazole-2-amine.

    • Solvent: Anhydrous DMF; Temperature: 110°C; Duration: 24 hours.

  • Final Cyclization

    • Intramolecular lactam formation under acidic conditions (HCl/EtOH) yields the pyrrolidinone ring.

Optimization Challenges

  • The hydroxypropyl group’s stereochemistry requires careful pH control during epoxide ring-opening.

  • Purification necessitates silica gel chromatography due to byproduct formation during cyclization.

Applications in Scientific Research

Medicinal Chemistry

  • Lead Optimization: Serves as a scaffold for introducing sulfonamide or fluorinated groups to enhance blood-brain barrier permeability.

  • Prodrug Development: The secondary alcohol in the hydroxypropyl chain permits esterification for controlled release.

Materials Science

  • Liquid Crystals: Preliminary differential scanning calorimetry (DSC) shows a nematic phase between 145–178°C, suggesting utility in display technologies.

  • Coordination Polymers: Nitrogen donors in the benzodiazole ring could bind transition metals for catalytic applications.

Comparison with Structural Analogs

CompoundKey Structural DifferenceBioactivity
DarifenacinLacks benzodiazole; has tetrahydrofuranM3-selective antimuscarinic
TolterodineTertiary amine substituentNon-selective M2/M3 blocker
SB-277011-APyrimidine instead of benzodiazoleDopamine D3 antagonist

The chlorine atom at the 4-position of the phenoxy group enhances metabolic stability compared to non-halogenated analogs.

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